Cucumechinoside A
Description
Structure
2D Structure
Properties
CAS No. |
125640-30-4 |
|---|---|
Molecular Formula |
C54H84O29S2 |
Molecular Weight |
1261.4 g/mol |
IUPAC Name |
[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H84O29S2/c1-22(2)16-24(56)17-53(8)44-27(57)18-52(7)26-10-11-31-50(4,5)32(13-14-51(31,6)25(26)12-15-54(44,52)49(65)82-53)78-48-43(35(60)30(20-73-48)83-85(69,70)71)81-45-37(62)36(61)40(23(3)75-45)79-47-39(64)42(34(59)29(77-47)21-74-84(66,67)68)80-46-38(63)41(72-9)33(58)28(19-55)76-46/h10,22-23,25,28-48,55,58-64H,11-21H2,1-9H3,(H,66,67,68)(H,69,70,71) |
InChI Key |
FJDWQQMMIQHKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)CO)O)OC)O)O |
Origin of Product |
United States |
Chemical Profile of Cucumechinoside a
Elucidation of the Chemical Structure and Stereochemistry
The structure of this compound was determined through various spectroscopic methods and chemical transformations. It is a holostane-type triterpene glycoside, a common class of saponins (B1172615) found in sea cucumbers. ekb.egmdpi.com The holostane skeleton is a modified lanostane-type triterpene characterized by a γ(18,20)-lactone ring. mdpi.com The carbohydrate chain of this compound is attached to the C-3 position of the aglycone. nih.gov The complete structural elucidation, including the sequence and attachment points of the sugar units and the position of sulfate (B86663) groups, was achieved through advanced spectroscopic techniques. iomcworld.comiomcworld.com
Marine Invertebrates as a Primary Source (e.g., Cucumaria echinata)
Key Structural Features and Moieties
This compound possesses several key structural features that are crucial to its chemical identity and biological activity. It is a sulfated triterpenoid (B12794562) glycoside, with sulfate groups attached to its sugar moieties. nih.gov The presence and position of these sulfate groups, along with the specific arrangement of the sugar units, are distinguishing characteristics. The aglycone is of the holostane type, which is a defining feature of many sea cucumber saponins. nih.govmdpi.com
Solvent-Based Extraction Procedures
Synthesis and Biosynthesis Pathways
Triterpenoids in general are synthesized from the precursor squalene (B77637), which is formed from six isoprene (B109036) units. nih.gov In plants and marine organisms, squalene undergoes cyclization to form the basic triterpene skeletons. nih.gov The biosynthesis of complex saponins like this compound involves a series of subsequent modifications, including oxidation, glycosylation (the addition of sugar chains), and in many cases, acylation or sulfation. nih.gov The specific enzymes and pathways involved in the biosynthesis of this compound within Cucumaria echinata are a complex area of study within marine natural product biochemistry.
Structural Elucidation and Comprehensive Characterization of Cucumechinoside a
Advanced Spectroscopic Techniques for Structure Determination
The elucidation of Cucumechinoside A's structure is heavily dependent on a suite of advanced spectroscopic methods. nih.govanu.edu.au These techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, each provide unique and complementary pieces of information that, when combined, reveal the complete chemical architecture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules like this compound. jeolusa.com It provides detailed information about the carbon-hydrogen framework. Both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assembling the molecular puzzle. nih.gov
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity. COSY spectra identify protons that are coupled to each other, typically on adjacent carbons. HSQC spectra correlate protons with the carbons to which they are directly attached. HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.
Table 1: Selected ¹H and ¹³C NMR Data for a Related Cucumechinoside
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 7 | - | - |
| 15a | - | 1.88 |
| 32 | - | - |
High-Resolution Mass Spectrometry (HR-MS, LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scripps.edupremierbiosoft.comiastate.edu High-Resolution Mass Spectrometry (HR-MS) provides a very precise mass measurement, which allows for the determination of the molecular formula.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze complex mixtures and can provide fragmentation patterns. These patterns offer valuable clues about the structure of the molecule as it breaks apart in the mass spectrometer. premierbiosoft.com For sulfated saponins (B1172615) like cucumechinosides, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been a useful technique. conicet.gov.ar
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgexcedr.comcognitoedu.org The absorption of infrared radiation causes molecular vibrations, and different types of bonds vibrate at characteristic frequencies. excedr.comcognitoedu.org This allows for the identification of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and sulfate (B86663) (S=O) groups, which are characteristic of triterpene glycosides like this compound. specac.com The region of the spectrum between 500 and 1500 cm⁻¹ is known as the fingerprint region and is unique to each molecule. specac.com
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). technologynetworks.comlibretexts.org While the aglycone core of many triterpenoids may lack strong UV absorption, the presence of certain functionalities or conjugated systems can result in characteristic absorption maxima (λmax). nih.gov UV-Vis spectroscopy can be used to study the stability of molecules under different conditions and to quantify them in solution. lcms.cz
Advanced Computational Approaches in Structural Analysis
In modern structural elucidation, computational methods are increasingly used alongside experimental data. These approaches can include molecular modeling and quantum mechanical calculations to predict stable conformations of a molecule. For complex structures, computational methods can help in predicting NMR chemical shifts or analyzing diffraction patterns, providing a theoretical framework to compare with experimental results. jeolusa.com
Biosynthesis and Metabolic Pathways of Cucumechinoside a
Proposed Biosynthetic Routes for the Triterpenoid (B12794562) Aglycone Moiety
The biosynthesis of the triterpenoid aglycone of Cucumechinoside A, like other triterpenoids, originates from the ubiquitous precursor 2,3-oxidosqualene (B107256). nih.govtandfonline.com In plants and fungi, this linear substrate is cyclized by oxidosqualene cyclases (OSCs) to form a variety of triterpene skeletons. nih.govnih.gov While animals typically possess a single OSC, lanosterol (B1674476) synthase (LSS), for sterol biosynthesis, sea cucumbers have evolved a more diverse set of OSCs. nih.govresearchgate.net
Research indicates that sea cucumbers lack LSS and instead have at least two distinct types of OSCs that produce triterpene scaffolds, likely arising from gene duplication and neofunctionalization of an ancestral LSS. nih.govresearchgate.net These enzymes catalyze the cyclization of 2,3-oxidosqualene to form specific triterpenoid backbones. For instance, in some sea cucumber species, OSCs such as parkeol (B1252197) synthase (PS) and lanostadienol synthase (LDS) have been identified. researchgate.net These enzymes produce parkeol and lanostadienol, respectively, which can then undergo further modifications.
Following the initial cyclization, the triterpene skeleton undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org These enzymes introduce hydroxyl groups and other functionalities at various positions on the aglycone, contributing to the vast structural diversity of saponins (B1172615). frontiersin.org While the specific P450s involved in this compound biosynthesis have not been fully characterized, it is proposed that they play a crucial role in creating the specific oxidation pattern of its aglycone. The formation of the characteristic holostane-type skeleton, often found in sea cucumber saponins, involves the formation of a γ-lactone ring between C-18 and C-20. mdpi.com
The proposed biosynthetic pathway for the triterpenoid aglycone of this compound can be summarized in the following key steps:
Squalene (B77637) to 2,3-Oxidosqualene: The pathway begins with the oxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase. nih.govfrdc.com.au
Cyclization: Oxidosqualene cyclase (OSC) enzymes catalyze the cyclization of 2,3-oxidosqualene to form a specific triterpene scaffold. nih.gov
Oxidative Modifications: Cytochrome P450 enzymes introduce hydroxyl groups and other modifications to the triterpene skeleton. nih.gov
Lactone Ring Formation: For holostane-type saponins, an intramolecular reaction leads to the formation of the characteristic γ-lactone ring. mdpi.com
Glycosylation Enzymes and Sugar Chain Assembly Mechanisms
Once the triterpenoid aglycone is synthesized, the assembly of the sugar chain commences through the sequential action of glycosyltransferases (GTs). frontiersin.org These enzymes are responsible for transferring sugar moieties from activated sugar donors, typically nucleotide sugars like UDP-glucose, to the aglycone or the growing oligosaccharide chain. frontiersin.orgmdpi.com
The sugar chains of sea cucumber saponins, including this compound, can be linear or branched and typically consist of two to six monosaccharide units. nih.gov Common sugar residues found in these saponins include D-xylose (Xyl), D-quinovose (Qui), D-glucose (Glc), and 3-O-methyl-D-glucose (MeGlc). mdpi.commdpi.com In many sea cucumber saponins, the first sugar attached to the C-3 position of the aglycone is xylose. mdpi.com
The assembly of the sugar chain is a highly ordered and specific process. thermofisher.com Different GTs exhibit specificity for the sugar donor, the acceptor molecule (aglycone or a specific sugar in the chain), and the linkage type. thermofisher.com The process is not template-driven but rather depends on the sequential availability and activity of specific GTs within the cell's compartments. thermofisher.com
A key feature of many sea cucumber saponins is the presence of sulfate (B86663) groups on the sugar chain. mdpi.com These modifications are introduced by sulfotransferases, which catalyze the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group on a sugar residue. Sulfation often occurs on the xylose residue. mdpi.com
The general mechanism for sugar chain assembly in this compound is proposed as follows:
Initiation: A specific glycosyltransferase attaches the first sugar residue, typically xylose, to the 3-hydroxyl group of the triterpenoid aglycone. mdpi.com
Elongation: A series of different glycosyltransferases sequentially add other sugar units to the growing chain, creating a specific sequence and linkage pattern.
Modification: Sulfotransferases may add sulfate groups to specific positions on the sugar residues. mdpi.com
Termination: The final sugar, often a methylated sugar like 3-O-methyl-D-glucose, is added to terminate the chain elongation. mdpi.com
Genetic and Enzymatic Characterization of Biosynthetic Genes
Significant progress has been made in identifying and characterizing the genes involved in saponin (B1150181) biosynthesis in sea cucumbers through transcriptomic and genomic analyses. researchgate.netmdpi.com Studies on species like Apostichopus japonicus and Holothuria scabra have revealed the presence of genes encoding key enzymes of the triterpenoid biosynthesis pathway. nih.govresearchgate.net
Key Biosynthetic Genes Identified in Sea Cucumbers:
| Enzyme Class | Gene/Enzyme Name | Proposed Function in Saponin Biosynthesis | Reference |
| Upstream Pathway | |||
| Acetyl-CoA C-acetyltransferase (AACT) | Precursor formation (Mevalonate pathway) | researchgate.net | |
| Hydroxymethylglutaryl-CoA synthase (HMGS) | Precursor formation (Mevalonate pathway) | researchgate.net | |
| Farnesyl pyrophosphate synthase (FPS) | Squalene precursor synthesis | researchgate.net | |
| Squalene synthase (SS) | Squalene synthesis | researchgate.net | |
| Squalene epoxidase (SE) | Conversion of squalene to 2,3-oxidosqualene | researchgate.netbiorxiv.org | |
| Oxidosqualene cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form triterpene skeletons | nih.govresearchgate.net | |
| Downstream Pathway | |||
| Cytochrome P450 (CYP) | Oxidation and modification of the aglycone | frontiersin.orgbiorxiv.org | |
| UDP-glycosyltransferase (UGT) | Glycosylation of the aglycone and sugar chain elongation | frontiersin.orgresearchgate.net |
Table 1: Key biosynthetic genes and their proposed functions in sea cucumber saponin biosynthesis.
In Apostichopus japonicus, researchers have identified 30 genes potentially involved in saponin production, including multiple isoforms of AACTs, FPSs, HMGSs, OSCs, SS, SEs, and a large number of UGTs. researchgate.net The high number of UGTs suggests a significant capacity for generating diverse glycan structures. researchgate.net Comparative analyses have shown that while the upstream enzymes of the pathway share considerable similarity with those in other echinoderms, the downstream enzymes like SEs and UGTs are more divergent, indicating a specialized evolution of saponin biosynthesis in sea cucumbers. researchgate.net
Functional characterization of some of these genes has been achieved through heterologous expression in organisms like yeast. nih.gov For example, expressing sea cucumber OSC genes in yeast has confirmed their ability to produce triterpene scaffolds rather than the sterol precursor lanosterol. nih.gov However, the specific enzymes responsible for the biosynthesis of this compound have yet to be individually characterized.
Precursor Incorporation Studies and Isotopic Labeling
Precursor incorporation studies using isotopic labeling are powerful techniques to elucidate biosynthetic pathways by tracing the flow of atoms from simple precursors to complex natural products. numberanalytics.comcreative-proteomics.com In the context of triterpenoid saponin biosynthesis, labeled precursors such as [¹³C]-glucose or [²H]-mevalonate can be fed to the organism, and the resulting distribution of the isotope in the final saponin molecule can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). creative-proteomics.comnih.gov
While specific isotopic labeling studies focusing exclusively on this compound are not extensively documented in the available literature, research on the biosynthesis of other triterpenoids and saponins in sea cucumbers and other organisms provides a solid framework for how such studies would be conducted. frdc.com.aumdpi.com For instance, feeding experiments with tritium-labeled precursors have been used to investigate saponin biosynthesis in sea cucumbers. frdc.com.au
A hypothetical isotopic labeling experiment to study this compound biosynthesis could involve the following:
Administration of Labeled Precursor: A sea cucumber species known to produce this compound would be cultured in the presence of a stable isotope-labeled precursor, for example, ¹³C-labeled acetate (B1210297) or glucose.
Isolation of this compound: After a specific incubation period, the this compound would be extracted and purified from the sea cucumber tissues.
Analysis of Isotope Incorporation: The purified this compound would be analyzed by ¹³C-NMR and/or high-resolution MS to determine the positions and extent of ¹³C incorporation.
Pathway Elucidation: The observed labeling pattern would provide direct evidence for the biosynthetic origin of different parts of the molecule. For example, the incorporation pattern in the triterpenoid aglycone would confirm its formation via the mevalonate (B85504) pathway, while the labeling in the sugar moieties would trace their origins from the glucose pool.
Such studies are crucial for definitively confirming the proposed biosynthetic pathway and for identifying the specific precursors and intermediates involved in the construction of this compound.
Preclinical Pharmacological Research and Mechanisms of Action of Cucumechinoside a
Anti-inflammatory Modulatory Mechanisms
Research into the specific anti-inflammatory mechanisms of the isolated compound Cucumechinoside A is not extensively documented in current literature. While triterpenoid (B12794562) glycosides from marine sources are a subject of interest for their potential anti-inflammatory properties, specific data for this compound remains largely unpublished.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
There is no specific data available from the conducted research that demonstrates the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), or Interleukin-6 (IL-6).
Modulation of Key Cellular Signaling Pathways (e.g., NF-κB, AP-1, PPAR-γ)
The modulatory effects of this compound on key cellular signaling pathways involved in inflammation, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), have not been specifically reported in the available scientific literature.
Effects on Immune Cell Responses in In Vitro Models
While general studies on sea cucumber glycosides have noted interactions with immune cells, specific in vitro studies detailing the effects of purified this compound on the responses of immune cells like macrophages, lymphocytes, or neutrophils are not found in the available research. researchgate.net
In Vivo Anti-inflammatory Efficacy in Animal Models
There are no published studies from the conducted research on the in vivo anti-inflammatory efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema.
Antioxidant Activity and Cellular Protection
The potential antioxidant and cytoprotective properties of this compound have not been a focus of the available published research.
Direct Free Radical Scavenging Potential
There is no specific data from the conducted research that evaluates the direct free radical scavenging potential of this compound through standard assays (e.g., DPPH or ABTS assays).
Regulation of Endogenous Antioxidant Systems and Oxidative Stress Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them. mdpi.comnih.gov This imbalance can lead to cellular damage to lipids, proteins, and DNA. frontiersin.org Cells possess endogenous antioxidant defense mechanisms, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to protect against ROS-induced damage. nih.gov
Research suggests that certain natural compounds can bolster these endogenous defenses. For instance, some flavonoids are known to improve cellular antioxidant defenses and prevent apoptosis by modulating various genes and proteins. nih.gov Genistein, a soy isoflavone, has been shown to increase the expression of antioxidant enzymes in human prostate cancer cells, thereby conferring protection against oxidative DNA damage. nih.gov
While direct studies on this compound's regulation of specific endogenous antioxidant systems are not extensively detailed in the provided search results, the general principle is that phytochemicals can influence these pathways. The body's antioxidant network is complex, involving both enzymatic and non-enzymatic components that work to maintain redox homeostasis. researchgate.net Disruption of this balance is implicated in numerous diseases. nih.gov Further research would be needed to elucidate the precise mechanisms by which this compound may interact with and regulate these crucial antioxidant pathways.
Protective Effects in Cellular Models of Oxidative Damage
Cellular models of oxidative damage are crucial for evaluating the protective potential of various compounds. In these models, cells are typically exposed to an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂). frontiersin.org The ability of a test compound to mitigate the resulting cell damage is then assessed.
For example, in studies using retinal pigment epithelial (RPE) cells, H₂O₂ is a well-established inducer of oxidative stress and is used to model conditions like age-related macular degeneration. frontiersin.org The protective effects of various agents against H₂O₂-induced damage have been demonstrated in different cell lines, including the human retinal pigment epithelial cell line ARPE-19 and the human neuroblastoma cell line SH-SY5Y. frontiersin.orgmdpi.com
Studies on other natural compounds, such as cannabidiol (B1668261) (CBD), have shown protective effects against H₂O₂-induced cell death in primary cortical neurons and SH-SY5Y cells. mdpi.com Similarly, the flavonoid fisetin (B1672732) has been found to suppress mitochondrial oxidative stress and dysfunction. uniroma1.it While specific data on this compound in cellular models of oxidative damage is not available in the provided results, the established methodologies in these models provide a framework for how its protective effects could be evaluated. The assessment would typically involve measuring cell viability and markers of oxidative stress in the presence and absence of the compound and the damaging agent. frontiersin.org
Antiproliferative and Cytotoxic Mechanisms in Cancer Research
Inhibition of Cancer Cell Proliferation in In Vitro Assays
In vitro assays are fundamental in cancer research to screen for and characterize compounds that can inhibit the growth of cancer cells. A widely used method is the NCI-60 Human Tumor Cell Lines Screen, which utilizes 60 different human tumor cell lines to identify compounds with growth-inhibiting or cytotoxic properties. cancer.gov This screen allows for the evaluation of a compound's activity across a diverse panel of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. cancer.gov
The loss of contact inhibition is a hallmark of cancer cells, allowing them to proliferate in an uncontrolled manner. wikipedia.org Assays that measure the inhibition of this proliferation are therefore key to identifying potential anticancer agents. The antiproliferative activity of a compound is often quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.
While specific data on the IC50 values of this compound across various cancer cell lines were not found in the provided search results, the general approach to determining its antiproliferative effects would involve treating different cancer cell lines with varying concentrations of the compound and measuring the subsequent impact on cell proliferation.
| Compound | Cancer Cell Line | Assay | Observed Effect |
|---|---|---|---|
| DCC-3116 | NCI-H358 (Lung Cancer) | Proliferation Assay | Inhibition of cell proliferation as a single agent. elifesciences.org |
| Sotorasib + DCC-3116 | KRASG12C-driven Lung Cancer Cells | Proliferation Assay | Cooperative/synergistic suppression of cell proliferation. elifesciences.org |
| ZnO NPs | MCF-7 (Breast Cancer) | MTT Assay | Dose-dependent cytotoxicity with an IC50 of 121 µg/mL at 24h. mdpi.com |
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells
A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and/or cell cycle arrest in malignant cells. researchgate.net The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a common feature of cancer. jmb.or.kr Compounds that can interfere with the cell cycle, for instance by causing an arrest at a specific phase, can prevent cancer cells from proliferating. jmb.or.kr
Apoptosis is a natural process that eliminates damaged or unwanted cells. researchgate.net Many anticancer agents work by triggering this process in tumor cells. The induction of apoptosis can be confirmed through various methods, including flow cytometry to detect an increase in the sub-G1 cell population and molecular assays to measure the expression of key apoptosis-related proteins. mdpi.com
For instance, cedrol (B397079) has been shown to induce G1 phase cell cycle arrest and apoptosis in A549 lung carcinoma cells. jmb.or.kr This was associated with an increase in the expression of p53 and p21, and a decrease in the expression of cyclin D, cyclin E, CDK2, CDK4, and CDK6. jmb.or.kr Similarly, zinc oxide nanoparticles (ZnO NPs) have been found to induce apoptosis in MCF-7 breast cancer cells, as evidenced by an increase in the sub-G1 phase and changes in the expression of pro- and anti-apoptotic genes. mdpi.com
| Compound/Treatment | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Molecular Changes |
|---|---|---|---|---|
| Cedrol | A549 (Lung Carcinoma) | G1 arrest. jmb.or.kr | Induced. jmb.or.kr | Upregulation of p53 and p21; Downregulation of CDK2, CDK4, CDK6, cyclin D, cyclin E. jmb.or.kr |
| ZnO NPs | MCF-7 (Breast Cancer) | Induction of sub-G1 phase. mdpi.com | Induced. mdpi.com | Upregulation of p53, p21, Bax, JNK; Downregulation of Bcl-2, AKT1, ERK1/2. mdpi.com |
| Curcumin (B1669340) | HNSCC (Head and Neck Squamous Cell Carcinoma) | G2/M arrest. nih.gov | Induced. nih.gov | Activation of ATM/Chk2/p53 pathway. nih.gov |
| Tamoxifen-Curcumin Niosomes | MCF-7 (Breast Cancer) | Increased Sub-G1 phase. nih.gov | Increased apoptosis rate. nih.gov | Upregulation of bax and p53; Downregulation of bcl2. nih.gov |
Identification of Molecular Targets and Signaling Pathways Relevant to Cancer Cell Growth
The anticancer effects of many compounds are mediated through their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell growth and survival. mdpi.comfrontiersin.orgmdpi.com Some of the key pathways frequently dysregulated in cancer include the PI3K/Akt, MAPK, JAK/STAT, and p53 pathways. mdpi.comfrontiersin.org
Natural compounds like curcumin have been extensively studied for their ability to modulate multiple signaling pathways. mdpi.comfrontiersin.orgmdpi.comnih.govnih.gov For example, curcumin can inhibit the PI3K/Akt/mTOR pathway, which is often overactive in cancers like breast cancer. mdpi.comnih.gov It can also affect the MAPK pathway, which is involved in cell proliferation, and the p53 pathway, which plays a critical role in tumor suppression by inducing cell cycle arrest or apoptosis. mdpi.comnih.gov
The identification of these molecular targets is crucial for understanding the mechanism of action of a potential anticancer drug and for the development of targeted therapies. While the specific molecular targets of this compound are not detailed in the provided search results, the known targets of other natural compounds provide a roadmap for future investigations.
Efficacy in In Vivo Animal Tumor Models
In vivo animal tumor models are essential for evaluating the efficacy of potential anticancer agents in a living organism before they can be considered for human clinical trials. crownbio.comreactionbiology.comstanford.edu These models allow researchers to assess a compound's ability to inhibit tumor growth, its pharmacokinetic properties, and its potential toxicity in a more complex biological system. reactionbiology.com
Commonly used models include subcutaneous tumor models, where cancer cells are injected under the skin of an animal, and orthotopic tumor models, where tumor cells are implanted into the organ of origin. reactionbiology.comstanford.edu Syngeneic models, which use tumor cells that are genetically compatible with the host animal, are particularly useful for studying immunotherapies as they have a competent immune system.
Studies on curcumin have demonstrated its efficacy in various in vivo models. For instance, curcumin has been shown to inhibit tumor growth in a subcutaneous xenograft model of malignant glioma. nih.gov Nanoparticle formulations of curcumin have also shown improved efficacy in reducing tumor volume in animal models of breast cancer. frontiersin.org While no in vivo efficacy data for this compound was found in the search results, the established animal models provide a clear path for its future preclinical evaluation.
| Compound/Treatment | Tumor Model | Animal Model | Observed Efficacy |
|---|---|---|---|
| Curcumin | U87-MG (Malignant Glioma) Xenograft | Not specified | Significantly inhibited tumor growth. nih.gov |
| pH-sensitive Curcumin Micelles | MCF-7 (Breast Cancer) | Not specified | Improved reduction of tumor volume compared to non-pH-sensitive micelles. frontiersin.org |
| Sotorasib + DCC-3116 | NCI-H2122 and Calu-1 (Lung Cancer) Xenografts | Immunocompromised mice | Superior tumor control. elifesciences.org |
| Curcumin | Head and Neck Squamous Cell Carcinoma | Not specified | Significantly induced apoptosis and inhibited angiogenesis in vivo. nih.gov |
Immunomodulatory Effects and Immune System Regulation
There is no specific scientific data available that details the effects of this compound on the following:
Influence on Immunological Cytokine Profiles and Immune Responses:Research detailing how this compound might alter the secretion of key immunological cytokines—such as interleukins (e.g., IL-1, IL-6, IL-10) or tumor necrosis factor-alpha (TNF-α)—could not be located.
Neuroprotective Properties and Cellular Mechanisms
Similarly, a comprehensive search did not uncover specific preclinical research on the neuroprotective capacities of this compound.
Anti-aggregation Effects on Neurotoxic Proteins:There is no available evidence from studies to suggest that this compound has any effect on the aggregation of neurotoxic proteins, such as amyloid-beta or tau, which are implicated in neurodegenerative diseases.
Due to the lack of specific research findings for this compound, the creation of an authoritative and scientifically accurate article adhering to the provided structure is not feasible at this time. Further primary research would be required to elucidate the potential pharmacological properties of this compound.
Efficacy in In Vivo Animal Models of Neurodegenerative Conditions
While specific in vivo studies on this compound for neurodegenerative conditions have not been prominently documented in available research, the broader class of sea cucumber-derived saponins (B1172615) is recognized for its neuroprotective potential. researchgate.netnih.gov Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. mun.caphcogj.com Research indicates that saponins from sea cucumbers may offer protective effects against the mechanisms underlying these conditions, such as oxidative stress and glutamate-induced excitotoxicity. nih.govmun.ca
Studies on extracts from sea cucumbers have demonstrated neuroprotective properties in both cell culture and animal models. mun.ca For instance, extracts containing saponins have been shown to protect neurons from damage and improve cell survival in models of neurotoxicity. mun.caphcogj.com A study investigating the effects of sea cucumber extracts in a mouse model of Parkinson's disease found that a diet enriched with these extracts led to higher levels of tyrosine hydroxylase, an essential enzyme for dopamine (B1211576) production, in the brain. mun.ca Furthermore, between 2017 and 2021, numerous new triterpene glycosides were identified from sea cucumbers, with neuroprotective effects being one of their commonly reported biological activities. phcogj.com These findings suggest that triterpene glycosides, including compounds like this compound, are promising candidates for further investigation as therapeutic agents for neurodegenerative diseases. nih.govphcogj.com
Antiprotozoal Activity (e.g., Trichomonas foetus)
This compound and its related compounds have demonstrated notable antiprotozoal activity. ekb.egresearchgate.net Research has specifically highlighted its efficacy against Trichomonas foetus (now often referred to as Tritrichomonas foetus), a protozoan parasite responsible for bovine trichomoniasis, a sexually transmitted disease in cattle that leads to significant economic losses due to infertility and abortion. ekb.eg
In an in vitro assay, a panel of compounds derived from the sea cucumber Cucumaria echinata, including this compound-F and their derivatives, were tested for their activity against T. foetus. ekb.eg While this compound itself was tested, related compounds from the same extract, such as Cucumechinoside F, showed inhibitory activity against the parasite at a concentration of 10 µg/mL. ekb.eg Other holothurins and their derivatives tested in the same study showed even greater potency, with minimum inhibitory concentrations (MIC) as low as 1.0 µg/mL. ekb.eg This research identifies sea cucumber saponins as a promising source of new antiprotozoal agents. semanticscholar.orgfrdc.com.au
Table 1: In Vitro Antiprotozoal Activity of Compounds from Cucumaria echinata against Trichomonas foetus
| Compound | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Cucumechinoside F | 10 |
| Holotoxin A₁ | 1.0 |
| Desulfated Derivative 10 | 2.5 |
| Desulfated Derivative 12 | 2.5 |
Source: Miyamoto et al., 1990. ekb.eg
Antifungal Efficacy
Triterpene glycosides from sea cucumbers are well-documented for their potent antifungal properties. nih.govnih.govthieme-connect.comresearchgate.net Cucumechinosides, including this compound, have been identified as possessing significant antifungal activity. researchgate.netnih.gov This activity is a crucial part of the chemical defense mechanism of the sea cucumber. acs.org
The antifungal action of these saponins is often attributed to their ability to interact with sterols in the fungal cell membrane, leading to the formation of pores, loss of membrane integrity, and ultimately, cell death. researchgate.net The specific structure of the saponin (B1150181), including the nature of the aglycone and the composition and sulfation pattern of the sugar chain, plays a critical role in its antifungal potency. frdc.com.au For example, studies on various triterpene glycosides have shown efficacy against a wide range of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. researchgate.netresearchgate.net While specific MIC values for this compound against a panel of fungi are not detailed in the primary literature, the class of cucumechinosides is noted for its antifungal effects. researchgate.net Other sea cucumber saponins, such as those from Holothuria scabra and Bohadschia marmorata, have demonstrated MIC values as low as 1-4 µg/mL against various fungal strains. nih.govthieme-connect.com
Table 2: Examples of Antifungal Activity of Sea Cucumber Triterpene Glycosides
| Saponin/Source | Fungal Strain | MIC₈₀ (µg/mL) |
|---|---|---|
| Impatienside B (H. axiloga) | Candida albicans | 1 |
| Impatienside B (H. axiloga) | Cryptococcus neoformans | 2 |
| Impatienside B (H. axiloga) | Aspergillus fumigatus | 4 |
| Holothurin A₁ (H. scabra) | Candida albicans | 1 |
| Holothurin A₁ (H. scabra) | Trichophyton rubrum | 1 |
Source: Yuan et al., 2009; Wang et al., 2014. thieme-connect.comresearchgate.net
Antiviral Properties
The antiviral potential of sea cucumber saponins has been an area of active investigation. nih.govconicet.gov.ar Several triterpene glycosides have demonstrated inhibitory effects against a variety of DNA and RNA viruses. frdc.com.au The mechanism of action is often linked to the disruption of the viral envelope or interference with the virus's ability to attach to and enter host cells. conicet.gov.ar
Specifically, trisulfated triterpene glycosides from sea cucumbers belonging to the family Cucumariidae, which includes Cucumaria echinata, have been found to be virucidal. conicet.gov.ar For instance, liouvillosides A and B, isolated from the Antarctic sea cucumber Staurocucumis liouvillei, exhibited potent activity against Herpes Simplex Virus type 1 (HSV-1), with effective concentrations below 10 µg/mL. conicet.gov.ar While direct antiviral data for this compound is limited in the reviewed literature, its structural similarity to other antivirally active, sulfated saponins from the same family suggests it may possess similar properties. nih.govconicet.gov.ar This makes it, and related compounds, a subject of interest for the development of new antiviral therapies. frdc.com.au
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Cucumechinoside A |
| Cucumechinoside B |
| Cucumechinoside C |
| Cucumechinoside D |
| Cucumechinoside E |
| Cucumechinoside F |
| Squalene (B77637) |
| Holothurin A |
| Holothurin B |
Analytical Methods for Quantification and Quality Control of Cucumechinoside a
Chromatographic Quantification Techniques
Chromatography is a laboratory technique used to separate components within a mixture. openaccessjournals.comwikipedia.org It is a powerful tool in analytical chemistry, providing the means to identify and quantify individual substances like Cucumechinoside A with high precision and accuracy. openaccessjournals.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like saponins (B1172615). thermofisher.com It separates components from a mixture dissolved in a liquid sample, allowing for both qualitative and quantitative analysis of the sample's contents. shimadzu.com The method uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.orgthermofisher.com Each component interacts differently with the stationary phase, causing them to elute at different times (retention times), which enables their separation and subsequent quantification. wikipedia.org
For this compound, an HPLC method coupled with an ultraviolet (UV) detector is typically employed. nih.gov A UV detector is often preferred for its excellent linearity, which allows for rapid and reliable quantitative analysis against a single reference standard. nih.gov The purity of this compound can be assessed by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram, a method known as area normalization. researchgate.netchromatographyonline.com For more precise content analysis, a validated external standard method using a pure this compound reference standard is required. researchgate.net
Table 1: Example of HPLC Parameters for Saponin (B1150181) Analysis This table presents typical starting parameters for the analysis of triterpenoid (B12794562) saponins like this compound. Method optimization would be required for specific applications.
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) chromatographyonline.com |
| Flow Rate | 1.0 mL/min nih.gov |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound (typically low UV, ~205-210 nm for saponins lacking strong chromophores) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is the method of choice for analyzing volatile and semi-volatile organic compounds. thermofisher.comfilab.fr
Due to their large molecular weight and low volatility, triterpenoid saponins like this compound are not directly suitable for GC-MS analysis. sigmaaldrich.com Analysis requires a chemical derivatization step to convert the non-volatile analyte into a more volatile form. jfda-online.comnih.govmeasurlabs.com Common derivatization techniques include silylation, which replaces active hydrogens on polar functional groups with less polar moieties, thereby increasing volatility. sigmaaldrich.com
While less common for quantifying the intact saponin, GC-MS is highly effective for the analysis of related compounds. It can be used to:
Identify and quantify smaller, volatile or semi-volatile compounds present in a crude extract containing this compound, such as aromatic compounds or fatty acids. wikipedia.orgnih.gov
Analyze the aglycone (triterpenoid) part of the saponin after chemical or enzymatic hydrolysis of the sugar chains.
Investigate potential thermal degradation products of the parent compound. wikipedia.org
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer. eag.com This technique is ideal for detecting and quantifying compounds at very low concentrations in complex matrices, making it suitable for trace analysis and metabolite studies. eag.comnih.gov
The high specificity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (parent molecule) is selected and fragmented to produce a unique product ion (fragment). sciex.com Monitoring this specific transition provides a high degree of selectivity and sensitivity, minimizing interference from other components in the matrix. eag.comsciex.com
Key applications for this compound include:
Trace Analysis: Quantifying residual levels of this compound in various samples with high accuracy.
Metabolite Studies: Identifying and quantifying the metabolites of this compound in biological samples such as plasma or urine. nih.gov This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The method can be tailored to detect predicted metabolites or to screen for unknown metabolic products. wellcomeopenresearch.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Spectrophotometric Methods for Detection and Initial Screening
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample across the ultraviolet and visible regions of the electromagnetic spectrum. mt.commrclab.com It is a simple, rapid, and cost-effective method often used for the preliminary detection and quantification of compounds in solution. boquinstrument.com
For this compound, UV-Vis spectrophotometry can be used for:
Initial Screening: Quickly assessing the presence of saponins in crude extracts. Many saponins exhibit a characteristic absorbance in the low UV range.
Quantification in Simple Matrices: In purified solutions, the concentration of this compound can be determined using the Beer-Lambert law, provided a standard calibration curve is established.
Quality Control: Monitoring the consistency of extract batches by comparing their UV-Vis spectral profiles. icpms.cz
However, UV-Vis spectroscopy lacks the specificity of chromatographic methods. nih.gov When analyzing complex mixtures like raw plant extracts, multiple compounds may absorb light at the same wavelength, leading to inaccurate quantification. Therefore, it is best suited for initial screening or for the analysis of relatively pure samples, while HPLC or LC-MS/MS is required for definitive identification and quantification. lcms.cz
Method Validation Parameters: Linearity, Precision, Accuracy, LOD, LOQ
Validation is the process of confirming that an analytical procedure is suitable for its intended purpose. wjarr.comresearchgate.net Key validation parameters, as often defined by the International Council for Harmonisation (ICH), ensure the reliability and accuracy of the analytical data. europa.eugmpinsiders.com
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comgmpinsiders.com It is typically evaluated by calculating a regression line from the analysis of at least five standards of different concentrations, with a correlation coefficient (R²) close to 1.0 indicating good linearity. europa.eugmpinsiders.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netelementlabsolutions.com It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked matrix) and is reported as the percent recovery. europa.eu
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.netddtjournal.net It is often estimated based on a signal-to-noise ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euddtjournal.net The LOQ is commonly determined at a signal-to-noise ratio of 10:1. researchgate.net
Table 2: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Description | Common Acceptance Criterion |
|---|---|---|
| Linearity | Proportionality of signal to concentration | Correlation Coefficient (R²) ≥ 0.999 nih.gov |
| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 2% mdpi.com |
| Accuracy | Closeness to the true value | Recovery between 98-102% mdpi.com |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3:1 researchgate.net |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10:1 researchgate.net |
Standardization and Quality Control Approaches for this compound and its Extracts
Standardization of herbal extracts is the process of implementing a set of standards and procedures to ensure that every batch of an extract has a consistent chemical composition and biological activity. This is a critical component of a Quality Management System (QMS). addcomposites.comfishbowlinventory.com Quality control (QC) involves the routine testing and inspection steps taken to ensure that products meet these established standards. safetyculture.cominboundlogistics.comnumberanalytics.com
For products containing this compound, standardization and quality control approaches include:
Use of a Marker Compound: this compound can be used as a specific chemical marker for the standardization of its source extracts. A validated HPLC method is used to quantify the amount of this compound in each batch, ensuring it falls within a predefined range. bspublications.net
Reference Standard: A well-characterized, high-purity reference standard of this compound is essential for accurate quantification and identity confirmation. chromatographyonline.com
Standard Operating Procedures (SOPs): Detailed SOPs for every stage of production, from raw material sourcing to final product testing, must be established and followed to ensure process consistency. safetyculture.com
Routine Inspections and Testing: This includes organoleptic evaluation (color, odor) of extracts, as well as instrumental analysis (e.g., HPLC, UV-Vis) at various production stages to monitor quality in real-time. fishbowlinventory.combspublications.net
Data Analysis and Documentation: All quality control data is collected, analyzed for trends, and meticulously documented. inboundlogistics.comnumberanalytics.com This allows for the early detection of any deviations from the quality standards and facilitates continuous improvement. fishbowlinventory.com
By implementing these comprehensive analytical and quality control strategies, manufacturers can ensure the consistent quality, composition, and reliability of this compound and its derived products.
Future Research Directions and Translational Perspectives for Cucumechinoside a
Identification of Novel Molecular Targets and Pathways
The anticancer activity of triterpene glycosides, the class of compounds to which Cucumechinoside A belongs, is often attributed to their ability to induce apoptosis and inhibit cell proliferation. researchgate.net Future research should aim to precisely identify the molecular targets and signaling pathways specifically modulated by this compound. The known anticancer mechanisms of related sea cucumber glycosides involve the activation of caspase-dependent apoptosis, cell cycle arrest at the S or G2/M phases, and the modulation of key signaling molecules. researchgate.net
Potential molecular targets for investigation include:
Nuclear Factor-kappa B (NF-κB): This transcription factor is a critical regulator of inflammatory responses and is implicated in tumor promotion and progression. researchgate.net Several natural compounds are known to inhibit NF-κB, making it a promising target for this compound. researchgate.net
Receptor Tyrosine Kinases (RTKs): These receptors, including the epidermal growth factor receptor (EGFR), play a crucial role in cell growth and proliferation. researchgate.net Some sea cucumber saponins (B1172615) have been shown to suppress RTK binding of growth factors. frdc.com.au
PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer and controls cell survival and proliferation. researchgate.net
Extracellular Signal-Regulated Kinases (ERK): As part of the MAPK pathway, ERK is involved in the regulation of cell division and survival. researchgate.net
Focal Adhesion Kinase (FAK): This kinase is involved in cell adhesion and migration, processes that are critical for cancer metastasis. researchgate.net
Matrix Metalloproteinases (MMPs): Enzymes like MMP-9 are involved in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis. researchgate.net
A comprehensive investigation into these and other potential targets will provide a deeper understanding of the specific mechanisms of action of this compound.
Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling
To obtain a holistic view of the cellular response to this compound, the application of "omics" technologies is indispensable. While specific studies on this compound are not yet available, the use of metabolomics and proteomics would enable a comprehensive biological profile of its effects.
Proteomics: This technology can identify and quantify changes in the protein landscape of cancer cells upon treatment with this compound. This could lead to the discovery of novel protein targets and biomarkers of drug response.
Metabolomics: By analyzing the global changes in metabolite levels, metabolomics can reveal alterations in cellular metabolism induced by the compound. This is particularly relevant as cancer cells exhibit distinct metabolic phenotypes.
The integration of data from these "omics" platforms can provide a systems-level understanding of the compound's activity and help in identifying key nodes in the cellular network that are perturbed by this compound.
Preclinical Lead Optimization and Development Strategies
While this compound has shown promising in vitro activity, its development into a clinical candidate requires rigorous preclinical optimization. The goal of lead optimization is to enhance the desirable properties of a compound, such as efficacy and safety, while minimizing undesirable ones.
Key strategies for the preclinical development of this compound include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can help in identifying the key chemical features responsible for its biological activity. This knowledge can guide the synthesis of more potent and selective analogs. Studies on related triterpene glycosides have shown that both the aglycone and the carbohydrate chain structures are crucial for their biological effects. conicet.gov.ar
Computational Modeling: In silico methods can be employed to model the interaction of this compound with its potential molecular targets, aiding in the rational design of improved derivatives.
Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to identify and address potential liabilities.
Addressing Challenges in Natural Product Research and Scalable Production
The translation of marine natural products into clinical drugs is often hampered by challenges related to supply and scalability. The isolation of this compound from its natural source, the sea cucumber Cucumaria echinata, may not be sustainable for large-scale production. frdc.com.auflinders.edu.au
Future research should focus on:
Total Synthesis: The development of a commercially viable total synthesis of this compound would ensure a consistent and scalable supply of the compound.
Semi-synthesis: Modification of more abundant, related natural products to produce this compound could be a more practical approach.
Biotechnology: Exploring the potential of cultivating the source organism or using cell culture techniques to produce the compound could offer a sustainable alternative. dokumen.pub Recombinant DNA technology could also be investigated to produce key enzymes involved in the biosynthetic pathway of this compound. dokumen.pub
Design of Targeted Delivery Systems for Enhanced Bioavailability (Focus on in vitro and animal model studies)
A significant hurdle for many natural products, including triterpene glycosides, is their poor bioavailability, which can limit their therapeutic efficacy. nih.govnih.gov The development of advanced drug delivery systems is a critical step in overcoming this challenge.
Future research in this area should include:
Nano-delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from degradation, and potentially enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov
In Vitro Models: The use of advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more realistic assessment of the efficacy and delivery of formulated this compound. nih.goveuropa.eu
Animal Model Studies: Preclinical studies in relevant animal models are essential to evaluate the in vivo bioavailability, biodistribution, and therapeutic efficacy of this compound-loaded delivery systems. researchgate.netresearchgate.net These studies are crucial for determining the pharmacokinetic profile and for establishing a potential therapeutic window.
| Potential Molecular Targets for this compound | Associated Function |
| NF-κB | Transcription factor involved in inflammation and cancer progression researchgate.net |
| RTKs (e.g., EGFR) | Cell surface receptors that control cell growth and proliferation researchgate.net |
| PI3K/Akt/mTOR Pathway | Key signaling pathway for cell survival and proliferation researchgate.net |
| ERK | A component of the MAPK pathway regulating cell division researchgate.net |
| FAK | Kinase involved in cell adhesion and migration researchgate.net |
| MMPs (e.g., MMP-9) | Enzymes that facilitate tumor invasion and metastasis researchgate.net |
| Challenges and Strategies in this compound Development | |
| Challenge | Potential Strategy |
| Limited Bioavailability | Development of nano-delivery systems (e.g., liposomes, nanoparticles) nih.govnih.gov |
| Scalable Production | Total synthesis, semi-synthesis, or biotechnological production dokumen.pub |
| Unidentified Specific Targets | Proteomics and metabolomics for comprehensive profiling |
| Need for Improved Potency | Structure-Activity Relationship (SAR) studies and lead optimization conicet.gov.ar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
